5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(4-ethoxyphenyl)-3-(4-ethylphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
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Overview
Description
The compound 5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(4-ethoxyphenyl)-3-(4-ethylphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a complex organic molecule belonging to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazolo[4,5-d]pyrimidine core with various substituents such as chlorophenyl, ethoxyphenyl, and ethylphenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(4-ethoxyphenyl)-3-(4-ethylphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: The initial step involves the cyclization of appropriate starting materials to form the thiazolopyrimidine core. This can be achieved through the reaction of a thioamide with a suitable α-haloketone under basic conditions.
Introduction of Substituents: The subsequent steps involve the introduction of various substituents onto the thiazolopyrimidine core. This can be accomplished through nucleophilic substitution reactions, where the core is reacted with appropriate electrophiles such as 4-chlorobenzoyl chloride, 4-ethoxybenzaldehyde, and 4-ethylbenzyl bromide.
Final Functionalization: The final step involves the introduction of the sulfanyl group at the 2-position of the thiazolopyrimidine core. This can be achieved through the reaction of the intermediate compound with a suitable thiol reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and catalytic processes to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(4-ethoxyphenyl)-3-(4-ethylphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thioethers or thiols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the substituents on the aromatic rings can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, and various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and thiols.
Substitution: Various substituted thiazolopyrimidines with different functional groups.
Scientific Research Applications
5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(4-ethoxyphenyl)-3-(4-ethylphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one: has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(4-ethoxyphenyl)-3-(4-ethylphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial effects.
Comparison with Similar Compounds
5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(4-ethoxyphenyl)-3-(4-ethylphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one: can be compared with other similar compounds in the thiazolopyrimidine class. Some similar compounds include:
- 5-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-3-(4-methylphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
- 5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(4-ethoxyphenyl)-3-(4-ethylphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
The uniqueness of This compound lies in its specific substituents, which impart distinct chemical and biological properties
Properties
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-(4-ethoxyphenyl)-3-(4-ethylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24ClN3O3S3/c1-3-18-5-11-21(12-6-18)32-26-25(39-29(32)37)27(35)33(22-13-15-23(16-14-22)36-4-2)28(31-26)38-17-24(34)19-7-9-20(30)10-8-19/h5-16H,3-4,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBPQDOQKLYTJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OCC)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24ClN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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